14-Methylcholest-7-en-3-yl acetate
Description
Properties
CAS No. |
5259-20-1 |
|---|---|
Molecular Formula |
C30H50O2 |
Molecular Weight |
442.7 g/mol |
IUPAC Name |
[10,13,14-trimethyl-17-(6-methylheptan-2-yl)-1,2,3,4,5,6,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate |
InChI |
InChI=1S/C30H50O2/c1-20(2)9-8-10-21(3)25-14-17-30(7)27-12-11-23-19-24(32-22(4)31)13-16-28(23,5)26(27)15-18-29(25,30)6/h12,20-21,23-26H,8-11,13-19H2,1-7H3 |
InChI Key |
NSCDXTUACLUGIN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2(C1(CCC3C2=CCC4C3(CCC(C4)OC(=O)C)C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 14-Methylcholest-7-en-3-yl acetate typically involves the acetylation of 14-Methylcholest-7-en-3-ol. The process can be carried out using acetic anhydride and pyridine as reagents. The reaction is usually conducted under mild conditions to avoid any unwanted side reactions. The general reaction scheme is as follows:
[ \text{14-Methylcholest-7-en-3-ol} + \text{Acetic Anhydride} \rightarrow \text{this compound} + \text{Acetic Acid} ]
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. High-performance liquid chromatography (HPLC) is often employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions
14-Methylcholest-7-en-3-yl acetate can undergo various chemical reactions, including:
Oxidation: The acetate group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The double bond in the cholest-7-en structure can be reduced to form saturated derivatives.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Nucleophiles such as hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 14-Methylcholest-7-en-3-one or 14-Methylcholest-7-en-3-oic acid.
Reduction: Formation of 14-Methylcholestan-3-yl acetate.
Substitution: Formation of 14-Methylcholest-7-en-3-yl derivatives with various functional groups.
Scientific Research Applications
14-Methylcholest-7-en-3-yl acetate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other sterol derivatives.
Biology: Studied for its role in cell membrane structure and function.
Medicine: Investigated for its potential therapeutic effects, particularly in the context of cholesterol metabolism.
Industry: Utilized in the production of cosmetics and pharmaceuticals due to its emollient properties.
Mechanism of Action
The mechanism of action of 14-Methylcholest-7-en-3-yl acetate involves its interaction with cellular membranes. The compound integrates into the lipid bilayer, affecting membrane fluidity and permeability. This can influence various cellular processes, including signal transduction and membrane protein function. The molecular targets include membrane-bound enzymes and receptors involved in cholesterol metabolism .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Differences and Similarities
Key Compounds for Comparison:
Synonym: 3-Cholesteryl acetate (CAS: 604-35-3) .
8-O-Acetylshanzhiside Methyl Ester Structure: Iridoid glycoside with acetyl and methyl ester groups; non-steroidal but shares ester functionality .
Table 1: Structural Comparison
| Compound | Backbone | Double Bond Position | Substituents | Methyl Group Position |
|---|---|---|---|---|
| 14-Methylcholest-7-en-3-yl acetate | Cholestane | C7 | C3 acetate | C14 |
| Cholest-5-en-3β-yl acetate | Cholestane | C5 | C3β acetate | None |
| Methyl 7α-hydroxy-3α-succinoyloxy-5β-cholanoate | Cholanic acid | None | C3 succinoyloxy, C7 hydroxyl | None |
| 8-O-Acetylshanzhiside methyl ester | Iridoid | N/A | C8 acetyl, methyl ester | None |
Physicochemical Properties
- Lipophilicity: The C14 methyl group in this compound increases steric bulk and lipophilicity compared to Cholest-5-en-3β-yl acetate. This may reduce aqueous solubility but enhance membrane permeability . Methyl cholate derivatives (e.g., C3 succinoyloxy) exhibit intermediate polarity due to hydrophilic hydroxyl and carboxylate groups .
- Thermal Stability: Steroidal acetates generally have high melting points (>100°C) due to rigid frameworks. The C14 methyl group in the target compound may further elevate melting points compared to non-methylated analogs.
Chemical Reactivity
- Hydrolysis of Acetate Group: The C3 acetate in this compound is susceptible to hydrolysis under acidic/basic conditions, akin to Cholest-5-en-3β-yl acetate. However, steric hindrance from the C14 methyl group may slow reaction kinetics compared to less hindered derivatives . Non-steroidal acetates (e.g., 8-O-acetylshanzhiside methyl ester) hydrolyze more readily due to less steric protection .
Synthetic Utility :
- Acetylation protocols for sterols (e.g., using ZnCl₂ as a catalyst, as in ) are applicable to the target compound. However, regioselectivity may differ due to backbone modifications .
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 14-Methylcholest-7-en-3-yl acetate to improve yield and purity?
- Methodological Answer : Synthesis optimization involves systematic variation of reaction parameters (e.g., temperature, solvent polarity, catalyst load). For example, highlights using acetic anhydride in benzene or THF for selective acetylation of steroidal hydroxyl groups . Purification via column chromatography (alumina or silica) is critical to isolate the target compound from diacetate byproducts . Yield tracking via HPLC or GC-MS, coupled with elemental analysis (±0.3% for C, H, S, Cl), ensures purity .
Q. What spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer :
- NMR : Use H and C NMR to confirm the acetate group (δ ~2.0 ppm for H; δ ~170 ppm for carbonyl C) and the cholestane backbone’s stereochemistry .
- Mass Spectrometry : High-resolution MS (HRMS) identifies molecular ion peaks (e.g., [M+H]) and fragmentation patterns specific to the Δ double bond and methyl substitution .
- IR Spectroscopy : Validate ester C=O stretching (~1740 cm) and olefinic C-H bending (~960 cm) .
Q. How does the solubility profile of this compound influence experimental design?
- Methodological Answer : Solubility in polar (e.g., methanol) vs. nonpolar solvents (e.g., petroleum ether) dictates crystallization strategies. notes recrystallization from methanol-water or acetone-petroleum ether mixtures to obtain high-purity crystals . For biological assays, dimethyl sulfoxide (DMSO) is preferred for stock solutions, with dilution factors adjusted to avoid solvent interference .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., NMR vs. MS) for this compound be resolved?
- Methodological Answer : Contradictions often arise from impurities or tautomeric forms. Cross-validate using:
- 2D NMR (COSY, HSQC) to assign overlapping proton environments .
- Isotopic Labeling : Introduce C at the acetate group to trace unexpected fragmentation in MS .
- Dynamic Light Scattering (DLS) : Detect aggregates that distort spectral readings .
Q. What experimental approaches quantify the steric and electronic effects of the 14-methyl group on the Δ double bond’s reactivity?
- Methodological Answer :
- Kinetic Studies : Compare hydrogenation rates of this compound vs. non-methylated analogs using Pd/C or PtO catalysts .
- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) assess bond angles, dihedral strains, and electron density shifts at the Δ position .
- X-ray Crystallography : Resolve spatial hindrance caused by the 14-methyl group .
Q. How do pH and temperature affect the stability of this compound in biological assays?
- Methodological Answer :
- Accelerated Stability Testing : Incubate the compound in buffers (pH 3.6–5.6 acetate buffer ) at 25–60°C for 24–72 hours. Monitor degradation via UPLC-UV .
- Arrhenius Plotting : Calculate activation energy () for hydrolysis of the acetate ester .
- Circular Dichroism (CD) : Track conformational changes in the sterol backbone under stress conditions .
Q. What statistical methods are recommended for analyzing dose-response data in studies involving this compound?
- Methodological Answer :
- Nonlinear Regression : Fit sigmoidal curves to calculate EC/IC values using software like GraphPad Prism .
- ANOVA with Tukey’s Post Hoc Test : Compare multiple treatment groups while controlling for Type I errors .
- Principal Component Analysis (PCA) : Identify outliers in high-throughput screening datasets .
Data Contradiction & Reproducibility
Q. How should researchers address inconsistencies in reported acetylation rates of steroidal hydroxyl groups?
- Methodological Answer : Discrepancies may stem from solvent polarity or catalyst traces. Standardize protocols by:
- Controlled Solvent Drying : Use molecular sieves for aprotic solvents (e.g., THF) to minimize water interference .
- Internal Standards : Spike reactions with deuterated acetic anhydride (-AcO) for precise rate quantification via H NMR .
- Interlaboratory Validation : Share synthetic protocols via platforms like Zenodo to benchmark reproducibility .
Q. What strategies validate computational models predicting the metabolic pathways of this compound?
- Methodological Answer :
- In Vitro Cytochrome P450 Assays : Incubate with human liver microsomes and compare metabolite profiles (LC-HRMS) to in silico predictions .
- Isotope-Tracer Studies : Use C-labeled acetate to track incorporation into lipid bilayers .
- Machine Learning : Train neural networks on existing sterol metabolism datasets to improve predictive accuracy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
